4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that features both pyrazole and thiazole rings These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a diketone with hydrazine derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with a haloketone or similar electrophile.
Coupling Reaction: The final step involves coupling the pyrazole and thiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amines: Reduction of nitro groups yields amine derivatives.
Substituted Derivatives: Nucleophilic substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature.
Medicine
The compound’s structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and amide groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)butanamide: Lacks the nitro groups, which might affect its biological activity and reactivity.
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the thiazole ring, potentially altering its interaction with biological targets.
N-(5-nitro-1,3-thiazol-2-yl)butanamide: Lacks the pyrazole ring, which could influence its chemical properties and applications.
Uniqueness
The presence of both pyrazole and thiazole rings, along with nitro groups, makes 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O5S/c1-7-11(18(22)23)8(2)16(15-7)5-3-4-9(19)14-12-13-6-10(24-12)17(20)21/h6H,3-5H2,1-2H3,(H,13,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGGAGINHHFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=NC=C(S2)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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